REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.[C:8]1([NH2:15])[CH:13]=[CH:12][CH:11]=CC=1N.Cl.[OH-:17].[Na+].[CH2:19]([OH:21])[CH3:20]>C(Cl)(Cl)Cl>[CH2:19]([O:21][C:11](=[O:17])[CH2:12][CH2:13][CH2:8][CH2:7][C:6]1[NH:15][C:8]2[CH:13]=[CH:12][CH:11]=[CH:5][C:4]=2[N:3]=1)[CH3:20] |f:3.4|
|
Name
|
|
Quantity
|
696 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
while heating
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate only)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCCC=1NC2=C(N1)C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 359 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |